![molecular formula C16H22BF2NO5 B2406732 Ácido [4-({1-[(terc-butoxi)carbonil]piperidin-4-il}oxi)-2,6-difluorofenil]borónico CAS No. 2377606-84-1](/img/structure/B2406732.png)

Ácido [4-({1-[(terc-butoxi)carbonil]piperidin-4-il}oxi)-2,6-difluorofenil]borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

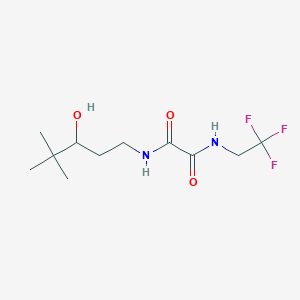

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid is a useful research compound. Its molecular formula is C16H22BF2NO5 and its molecular weight is 357.16. The purity is usually 95%.

BenchChem offers high-quality [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos Utilizando Líquidos Iónicos de Boc-Aminoácidos (AAIL)

Los líquidos iónicos han ganado prominencia en la síntesis de péptidos debido a su versatilidad como soportes sintéticos, reactivos de escisión y disolventes. En este contexto, se introdujeron los líquidos iónicos de aminoácidos (AAIL) derivados de la neutralización del hidróxido de imidazolio con aminoácidos naturales . Sin embargo, los múltiples grupos reactivos de los aniones de aminoácidos pueden conducir a reacciones no deseadas. Para abordar esto, los investigadores prepararon líquidos iónicos a temperatura ambiente utilizando aminoácidos protegidos con terc-butoxicarbonilo (Boc) (Boc-AAIL). Estos Boc-AAIL sirvieron como reactivos y medios de reacción eficientes para la síntesis de dipéptidos, mejorando la formación de amidas sin necesidad de base adicional. Este avance permite estrategias más controladas para la síntesis de péptidos utilizando AAIL.

Protodesboronación Catalítica de Ésteres Borónicos de Pinacol

Las reacciones de protodesboronación juegan un papel crucial en la síntesis orgánica. La secuencia de hidrometilación, que involucra la protodesboronación, se aplicó con éxito a la (−)-Δ8-THC protegida con metoxilo y al colesterol. Además, este método facilitó la síntesis total formal de δ-®-conicina e indolizidina 209B . La capacidad de eliminar selectivamente los ésteres borónicos es esencial para construir moléculas complejas, lo que hace que esta aplicación sea muy relevante.

Separación Quiral de (2S,4S)-TBMP

La separación quiral es crítica para obtener compuestos enantiopuros. Los investigadores desarrollaron un enfoque eficaz para separar el (2S,4S)-1-(terc-butoxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ácido ((2S,4S)-TBMP) quiral de la mezcla de (2S,4S)-TBMP y (2S,4R)-1-(terc-butoxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico ácido ((2S,4R)-TBMP). Esta separación elimina la necesidad de procesos de salinización, disociación y varios disolventes orgánicos, lo que la hace valiosa para sintetizar intermediarios de fármacos anti-VHC .

Análisis de la Actividad Antibacteriana

El compuesto ácido [4-({1-[(terc-butoxi)carbonil]piperidin-4-il}oxi)-2,6-difluorofenil]borónico se ha analizado en busca de actividad antibacteriana contra cepas Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y cepas Gram-negativas (Escherichia coli y Pseudomonas aeruginosa). Esta evaluación proporciona información sobre sus posibles aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Boronic acids are commonly used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound may target transition metal catalysts involved in carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may influence pathways involving carbon–carbon bond formation.

Result of Action

As a potential reagent in sm cross-coupling reactions , the compound may facilitate the formation of carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Propiedades

IUPAC Name |

[2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF2NO5/c1-16(2,3)25-15(21)20-6-4-10(5-7-20)24-11-8-12(18)14(17(22)23)13(19)9-11/h8-10,22-23H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVWADRPQEXPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)